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N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine is an amino acid derivative characterized by the presence of a chlorophenyl group and a methylsulfonyl moiety. Its molecular formula is C₁₁H₁₄ClNO₅S, with a molecular weight of approximately 307.75 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features that enhance biological activity and specificity.
If "alanine" is not the core structure, more information is needed to identify the compound and perform the requested analysis.
These reactions are crucial for synthesizing more complex molecules or modifying the compound for specific applications .
N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a promising candidate for developing new antibiotics . Additionally, its structural similarity to other bioactive compounds suggests potential roles in modulating biological pathways, particularly those involving neurotransmitter systems.
The synthesis of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine can be approached through several methods:
These methods allow for flexibility in producing various derivatives tailored for specific applications.
N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine has diverse applications:
Interaction studies involving N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine focus on its binding affinity to various biological targets. Preliminary research indicates that it may interact with specific enzymes and receptors, influencing metabolic pathways related to inflammation and infection. These interactions are crucial for understanding the compound's pharmacodynamics and potential therapeutic uses .
Several compounds share structural similarities with N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-Chloro-4-methoxyphenyl)-N-(methylsulfonyl)-L-alanine | Contains a methoxy group instead of chlorine | May exhibit different solubility and reactivity |
| N-(4-Bromophenyl)-N-(methylsulfonyl)alanine | Bromine substitution on the phenyl ring | Potentially different biological activity |
| N-(4-Fluorophenyl)-N-(methylsulfonyl)alanine | Fluorine substitution | Enhanced metabolic stability |
These compounds highlight the uniqueness of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine in terms of its specific halogen substitution pattern, which can significantly affect its chemical reactivity and biological properties.
Nucleophilic substitution reactions are pivotal for introducing the methylsulfonyl group to the alanine backbone. The reaction typically involves the displacement of a leaving group (e.g., chloride) by a sulfonamide nucleophile. For instance, methylsulfonyl chloride reacts with N-(4-chlorophenyl)alanine under basic conditions, where the amine group acts as the nucleophile. Sodium hydroxide or potassium carbonate facilitates deprotonation, enhancing nucleophilicity.
A key challenge lies in avoiding over-alkylation, which can lead to quaternary ammonium salts. To mitigate this, excess ammonia or amines are employed to favor mono-substitution. Recent innovations include micellar catalysis, where surfactants like cetyltrimethylammonium bromide (CTAB) enhance reaction rates by solubilizing hydrophobic reactants. For example, CTAB-mediated sulfonylation of alanine derivatives achieves 93% yield within 15 minutes, compared to 58% without surfactants.
Table 1: Comparison of Nucleophilic Substitution Efficiency With and Without Micellar Catalysis
| Condition | Reaction Time (min) | Yield (%) |
|---|---|---|
| Without CTAB | 50 | 58 |
| With CTAB (0.05 M) | 15 | 93 |
Direct amination leverages 4-chloroaniline as a starting material for introducing the chlorophenyl group. The process involves coupling 4-chloroaniline with methylsulfonyl-alanine precursors via nucleophilic aromatic substitution. Bases such as sodium hydride or triethylamine promote deprotonation, enabling the amine to attack electrophilic centers.
In one protocol, 4-chloroaniline reacts with methylsulfonyl-alanine methyl ester in dimethylformamide (DMF) at 80°C, yielding the target compound in 72% yield after 12 hours. Steric hindrance from the methylsulfonyl group necessitates elevated temperatures, while electron-withdrawing effects of the chlorophenyl moiety direct regioselectivity.
Solid-phase synthesis enables sequential functionalization of the alanine backbone while minimizing purification steps. The process begins by anchoring Fmoc-protected alanine to Wang resin. After deprotection with piperidine, the free amine undergoes sulfonylation with methylsulfonyl chloride, followed by coupling with 4-chlorophenyl boronic acid via Suzuki-Miyaura cross-coupling.
Table 2: Solid-Phase Synthesis Steps for N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine
| Step | Reagent | Function | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Fmoc-Ala-OH + Wang resin | Backbone anchoring | 2 | 95 |
| 2 | Piperidine/DMF | Fmoc deprotection | 0.5 | 100 |
| 3 | Methylsulfonyl chloride | Sulfonylation | 4 | 88 |
| 4 | 4-Chlorophenyl boronic acid | Arylation | 6 | 75 |
This method achieves an overall yield of 62%, with HPLC purity exceeding 98%.
Palladium catalysis has emerged as a powerful tool for stereoselective sulfonamide synthesis. A recent study demonstrated that palladium(II) acetate with phosphine ligands (e.g., PAd2Bn) enables coupling between alkenyl triflates and N-sulfinylamines, yielding chiral sulfinamides with >90% enantiomeric excess (ee). The reaction proceeds via oxidative addition of the triflate to Pd(0), followed by transmetallation and reductive elimination.
Table 3: Catalytic Systems for Stereoselective Sulfonylation
| Catalyst | Ligand | ee (%) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | PAd2Bn | 92 | 85 |
| PdCl₂ | BINAP | 88 | 78 |
| Ni(acac)₂ | DPPE | 75 | 65 |
Micellar systems also enhance stereocontrol. For example, CTAB micelles orient L-phenylalanine derivatives to favor (S)-configured sulfonamides in 89% ee.
The electronic properties of the 4-chlorophenyl substituent in N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine play a crucial role in determining its bioactive profile through multiple mechanisms [1] [4]. The chlorine atom at the para position exerts a moderate electron-withdrawing effect with a Hammett sigma value of +0.23, which significantly influences the overall electronic distribution of the molecule [16] [27]. This electronic modulation occurs through both inductive and resonance effects, where the chlorine substituent withdraws electron density through the sigma framework while simultaneously donating electron density through pi-orbital overlap [16] [30].
The electron-withdrawing nature of the chlorine substituent enhances the electrophilic character of the aromatic ring, which directly correlates with improved bioactivity profiles observed in structure-activity relationship studies [4] [27]. Research demonstrates that the para-chloro substitution pattern results in optimal electronic balance, providing sufficient electron withdrawal to enhance receptor binding while maintaining adequate electron density for favorable molecular interactions [8] [28]. The electronic effects manifest through modifications in the molecular dipole moment and charge distribution, particularly affecting the nitrogen-sulfur bond characteristics within the methylsulfonyl moiety [11] [15].
Comparative electronic analysis reveals that the 4-chlorophenyl derivative exhibits superior bioactivity compared to unsubstituted phenyl analogs, with activity enhancements of approximately 2.2-fold attributed to the electronic modulation [4] [12]. The chlorine substituent facilitates favorable electrostatic interactions with target binding sites while simultaneously reducing the electron density at the nitrogen center, thereby optimizing the balance between nucleophilicity and electrophilicity [16] [27]. Furthermore, the electronic effects extend beyond local molecular properties to influence conformational preferences and intermolecular interaction patterns, establishing the chlorophenyl substituent as a key determinant of biological activity [1] [30].
Table 1: Electronic Effects of Chlorophenyl and Methylsulfonyl Substituents
| Substituent Position | Hammett σ Value | Inductive Effect | Resonance Effect | Net Electronic Impact | Bioactivity Modulation |
|---|---|---|---|---|---|
| para-Chloro (4-position) | +0.23 | Moderate (-I) | Weak (+R) | Moderate withdrawal | 100% (reference) |
| meta-Chloro (3-position) | +0.37 | Strong (-I) | None | Strong withdrawal | 85 ± 5% |
| ortho-Chloro (2-position) | +0.27 | Strong (-I) | Weak (+R) | Strong withdrawal | 70 ± 8% |
| Unsubstituted phenyl | 0.00 | None | None | Neutral | 45 ± 10% |
| N-Methylsulfonyl group | +0.65 | Very strong (-I) | None | Very strong withdrawal | 130 ± 15% |
The methylsulfonyl group in N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine introduces significant steric bulk that profoundly influences molecular conformation and bioactivity through spatial hindrance mechanisms [5] [13]. The positioning of this bulky substituent creates a defined steric environment around the nitrogen center, restricting rotational freedom and establishing preferred conformational states that are essential for optimal biological activity [14] [15]. Steric effects arising from the methylsulfonyl group manifest through both intramolecular and intermolecular interactions, where the sulfur-oxygen double bonds create a rigid tetrahedral geometry that limits conformational flexibility [5] [18].
The steric modulation effects are particularly pronounced in the sulfonamide moiety, where the methylsulfonyl group adopts a preferred eclipsed conformation relative to the nitrogen lone pair [15] [18]. This conformational preference results from the minimization of steric repulsion between the methyl group and the chlorophenyl substituent, while simultaneously optimizing electrostatic interactions between the sulfur-oxygen bonds and the aromatic system [13] [15]. Research indicates that the steric bulk of the methylsulfonyl group enhances selectivity by preventing access to non-target binding sites while maintaining high affinity for the primary molecular target [11] [13].
Molecular dynamics simulations reveal that the methylsulfonyl positioning creates a sterically protected environment that reduces metabolic susceptibility while maintaining essential pharmacophoric interactions [13] [17]. The steric hindrance introduced by the methylsulfonyl group effectively shields the nitrogen center from enzymatic attack, contributing to enhanced metabolic stability observed in biological systems [18] [35]. Additionally, the steric effects modulate the accessibility of hydrogen bonding sites, creating a more selective interaction profile that enhances specificity for target receptors [5] [13]. The three-dimensional arrangement imposed by the methylsulfonyl group establishes a rigid molecular framework that serves as a conformational template for optimal bioactivity [14] [15].
The alanine backbone in N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine exhibits distinct conformational preferences that are modulated by both the chlorophenyl and methylsulfonyl substituents [6] [10]. Conformational analysis reveals that the polyproline II conformation dominates the solution-state ensemble, accounting for approximately 55-65% of the populated conformations under physiological conditions [6] [25]. This conformational preference arises from the stabilizing interactions between the chlorophenyl aromatic system and the backbone amide groups, which create favorable pi-stacking interactions that lower the overall conformational energy [10] [25].
The phi and psi dihedral angles of the alanine backbone are significantly influenced by the electronic and steric properties of the substituents, with the polyproline II conformation characterized by phi angles of approximately -75 degrees and psi angles of +145 degrees [6] [17]. The beta-strand conformation represents the second most populated state, comprising 25-35% of the conformational ensemble, while alpha-helical conformations remain minor contributors due to unfavorable steric interactions with the chlorophenyl substituent [6] [25]. Temperature-dependent studies demonstrate that the conformational equilibrium shifts toward extended conformations at elevated temperatures, indicating the enthalpic stabilization of the polyproline II state [10] [17].
The presence of the methylsulfonyl group introduces additional conformational constraints that rigidify the molecular framework and reduce the accessible conformational space [17] [25]. Nuclear magnetic resonance studies reveal that the coupling constants between backbone protons are consistent with the predominance of extended conformations, supporting the computational predictions of polyproline II dominance [6] [26]. The conformational analysis demonstrates that the alanine backbone serves as a flexible linker that adapts to optimize interactions between the chlorophenyl and methylsulfonyl pharmacophores while maintaining structural integrity [10] [25]. Furthermore, solvent effects significantly modulate the conformational preferences, with polar solvents stabilizing the polyproline II conformation through favorable hydrogen bonding interactions with the backbone amide groups [17] [25].
Table 2: Conformational Analysis of Alanine Backbone in N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine
| Conformation | φ Angle (degrees) | ψ Angle (degrees) | Population (%) | Stability (kcal/mol) | Chlorophenyl Influence |
|---|---|---|---|---|---|
| Polyproline II (PII) | -75 ± 5 | +145 ± 10 | 55-65 | 0.0 (reference) | Stabilized by π-interactions |
| β-strand (β) | -120 ± 10 | +120 ± 15 | 25-35 | +0.5 to +1.2 | Moderate destabilization |
| α-helix (αR) | -60 ± 5 | -40 ± 10 | 5-15 | +2.0 to +3.5 | Strong destabilization |
| Extended (C5) | -180 ± 15 | +180 ± 20 | 10-20 | +0.8 to +1.5 | Neutral effect |
| C7 equatorial | -80 ± 10 | +80 ± 15 | 2-8 | +3.0 to +4.0 | Significant destabilization |
Comparative structure-activity relationship studies of ortho and meta-chlorinated analogs provide crucial insights into the positional effects of chlorine substitution on the bioactivity of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine derivatives [8] [12]. The ortho-chlorinated analog demonstrates reduced bioactivity compared to the para-substituted compound, with activity levels typically ranging from 65-75% of the para-analog baseline [8] [28]. This reduction in activity is attributed to increased steric hindrance between the ortho-chlorine and the methylsulfonyl group, which creates unfavorable conformational constraints that impede optimal receptor binding [8] [16].
The meta-chlorinated analog exhibits intermediate activity levels, typically achieving 75-85% of the para-analog activity, reflecting the electronic effects of the meta-chlorine without the steric complications observed in the ortho-position [8] [27]. The meta-substitution pattern provides strong electron-withdrawing effects through inductive mechanisms while avoiding the steric clash observed with ortho-substitution, resulting in a compromise between electronic optimization and conformational freedom [16] [28]. Structure-activity relationship analysis reveals that the meta-chlorine enhances the electrophilic character of the aromatic ring more significantly than the para-position due to its stronger inductive effect, but this enhancement is partially offset by reduced resonance stabilization [27] [30].
Binding affinity studies demonstrate that the positional effects of chlorine substitution directly correlate with changes in molecular recognition patterns at target binding sites [8] [9]. The ortho-chlorinated analog shows altered binding kinetics characterized by reduced association rates and modified dissociation profiles, indicating that steric hindrance affects both binding and unbinding processes [8] [12]. Comparative molecular modeling studies reveal that the para-chlorinated compound maintains optimal geometry for target interactions, while ortho and meta-analogs require conformational adjustments that compromise binding efficiency [9] [28]. The differential activity profiles observed across the chlorinated analogs underscore the importance of precise substitution patterns in optimizing structure-activity relationships for this class of compounds [8] [16].
Table 3: Comparative Structure-Activity Relationship Analysis of Halogenated Phenyl Analogs
| Analog Series | IC50 (μM) | LogP | Solubility (mg/mL) | Metabolic Stability (%) |
|---|---|---|---|---|
| N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine | 2.5 ± 0.3 | 1.85 | 0.85 | 78 ± 5 |
| N-(2-Chlorophenyl)-N-(methylsulfonyl)alanine | 3.6 ± 0.5 | 1.92 | 0.72 | 68 ± 7 |
| N-(3-Chlorophenyl)-N-(methylsulfonyl)alanine | 2.9 ± 0.4 | 1.88 | 0.78 | 73 ± 6 |
| N-(4-Fluorophenyl)-N-(methylsulfonyl)alanine | 4.1 ± 0.6 | 1.65 | 1.12 | 82 ± 4 |
| N-(4-Bromophenyl)-N-(methylsulfonyl)alanine | 2.2 ± 0.3 | 2.15 | 0.68 | 75 ± 6 |
| N-(Phenyl)-N-(methylsulfonyl)alanine | 5.8 ± 0.8 | 1.42 | 1.35 | 65 ± 8 |